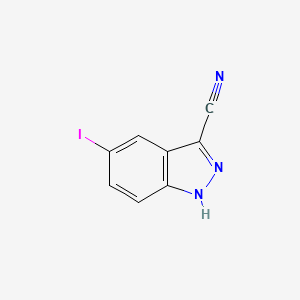
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Übersicht
Beschreibung
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, commonly known as 2,6-DMDBT, is an organic compound derived from the aromatic thiophene group. It is a colorless solid with a pungent odor and is soluble in organic solvents. 2,6-DMDBT is primarily used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Evaluation
Research on thiophene derivatives has shown significant promise in evaluating antioxidant properties. For instance, the synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were explored through Buchwald-Hartwig C-N cross-coupling, revealing potential structure-activity relationships (SARs) for developing future antioxidant agents (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Electrochromic Properties and Polymer Solar Cells
Thiophene derivatives have been utilized in the synthesis of novel asymmetric structure monomers and polymers, showcasing their potential in electrochromic devices and solar cells. These materials exhibit fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for applications in polymer solar cells and electrochromic devices (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Molecular Engineering for Solar Cell Applications
Molecular engineering of organic sensitizers incorporating thiophene units has led to significant enhancements in solar cell efficiency. Novel organic sensitizers designed with thiophene components have demonstrated high incident photon to current conversion efficiency, highlighting the role of thiophene in advancing solar cell technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Antimicrobial Studies
Thiophene derivatives have been explored for their antimicrobial properties, providing a basis for the development of novel antimicrobial agents. The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives incorporating the thiophene moiety has shown promising results in antimicrobial evaluation, suggesting their potential as potent anti-tumor agents (Kheder & Mabkhot, 2012).
Electroluminescence and Emitting Materials
The development of emitting amorphous molecular materials incorporating thiophene has opened new avenues in electroluminescence. These materials exhibit color-tunable emitting properties and serve as excellent emitting materials for organic electroluminescent devices, including the potential for emitting multicolor light, including white (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-4-3-5-11(2)14(10)15(17)12-6-7-13(20-12)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBZMSACZPPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641981 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-25-4 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



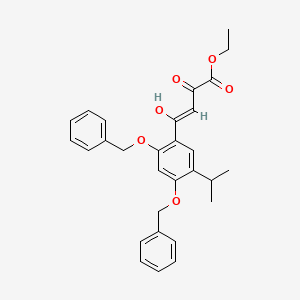
![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)

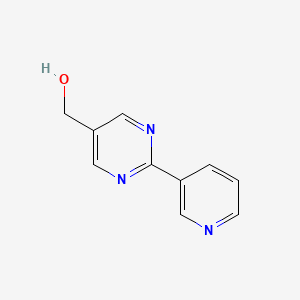

![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)
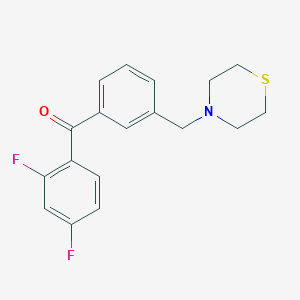


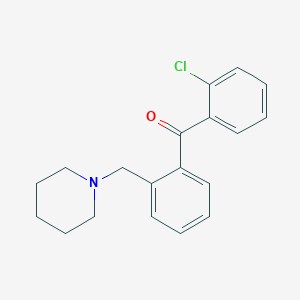


![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)
